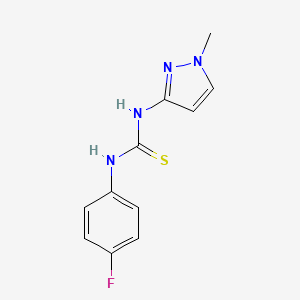![molecular formula C26H28N4O B4847544 1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4847544.png)
1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane
Descripción general
Descripción
1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane, also known as MPDPH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of diazepanes and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane is not fully understood. However, it has been found to modulate the activity of dopamine and acetylcholine receptors in the brain. This compound has been shown to increase the release of dopamine and acetylcholine in the brain, which may explain its potential therapeutic effects in Parkinson's disease and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may explain its potential therapeutic effects in Parkinson's disease and Alzheimer's disease. This compound has also been found to exhibit anti-inflammatory and analgesic properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting candidate for further research. This compound has been found to exhibit unique biochemical and physiological effects, which may provide new insights into the mechanisms underlying neurodegenerative diseases and inflammation. However, there are also some limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for research on 1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane. One area of interest is its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. Another area of interest is its anti-inflammatory and analgesic properties. This compound may provide new insights into the mechanisms underlying inflammation and pain, and may lead to the development of new therapeutics for these conditions. Finally, further research is needed to elucidate the exact mechanism of action of this compound and its pharmacological properties.
Aplicaciones Científicas De Investigación
1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Its ability to modulate the activity of dopamine and acetylcholine receptors in the brain makes it a promising candidate for the treatment of these neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-4-phenyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-31-25-11-10-20-16-22(9-8-21(20)17-25)26-23(18-27-28-26)19-29-12-5-13-30(15-14-29)24-6-3-2-4-7-24/h2-4,6-11,16-18H,5,12-15,19H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAPFOPYEAGECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4847470.png)
![ethyl 4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-2-(isobutylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4847471.png)
![methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4847480.png)
![1-[(2-isopropylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B4847487.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4847495.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile](/img/structure/B4847516.png)
![1-phenyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4847548.png)
![methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4847554.png)
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4847555.png)
![2-(allylamino)-3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4847562.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)